molecular formula C19H22N2O B11834207 (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone

(6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11834207
M. Wt: 294.4 g/mol
InChI Key: ADODVKYIIVKAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone: is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.4 g/mol . This compound features a pyridine ring substituted with an azepane group and a phenyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of benzoyl chloride with azepane under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, it is used to study the interactions of azepane-containing compounds with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of both an azepane ring and a pyridine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[6-(azepan-1-yl)-5-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C19H22N2O/c1-15-13-17(18(22)16-9-5-4-6-10-16)14-20-19(15)21-11-7-2-3-8-12-21/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3

InChI Key

ADODVKYIIVKAHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.